molecular formula C18H24N4O B2567597 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one CAS No. 1396768-57-2

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one

Cat. No.: B2567597
CAS No.: 1396768-57-2
M. Wt: 312.417
InChI Key: XPHSGDVXOYFRCZ-UHFFFAOYSA-N
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Description

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and spectral characterization of compounds related to 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one have been explored in the context of developing novel antimicrobial agents. A study by Rajkumar, Kamaraj, and Krishnasamy (2014) described the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing the potential for creating compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity

The anticancer properties of imidazole derivatives, including those structurally related to the compound , have been extensively studied. Al-Soud et al. (2021) synthesized new 4-nitroimidazole derivatives and assessed their antiproliferative effects on various human cancer cell lines. Compounds within this study demonstrated significant potency against MCF-7 and PC3 cell lines, highlighting the therapeutic potential of such chemical frameworks in oncology (Al-Soud et al., 2021).

Antimicrobial and Antibacterial Activities

Gan, Fang, and Zhou (2010) designed and synthesized azole-containing piperazine derivatives with notable in vitro antibacterial and antifungal activities. Some compounds showed efficacy comparable to standard drugs like chloramphenicol and fluconazole, underscoring the potential of such derivatives in treating microbial infections (Gan, Fang, & Zhou, 2010).

Anti-Inflammatory Properties

Investigations into the anti-inflammatory capabilities of piperazine derivatives have been conducted, revealing that certain compounds exhibit significant activity. Patel, Karkhanis, and Patel (2019) synthesized derivatives that showed potent anti-inflammatory effects in a Carrageenan-induced rat paw edema model, suggesting the utility of these molecules in developing new anti-inflammatory treatments (Patel, Karkhanis, & Patel, 2019).

Antifungal and Antidiabetic Activity

Compounds with structures similar to this compound have shown promising results in antifungal applications and potential antidiabetic effects. Upadhayaya et al. (2004) synthesized optically active antifungal azoles demonstrating significant activity against various fungal cultures, including Candida spp. and Aspergillus spp., pointing to the versatility of imidazole and piperazine derivatives in medicinal chemistry (Upadhayaya et al., 2004).

Properties

IUPAC Name

1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-17(23)21-13-10-20(11-14-21)12-15-22-9-8-19-18(22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHSGDVXOYFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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